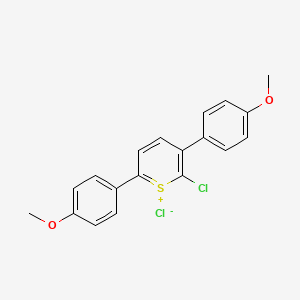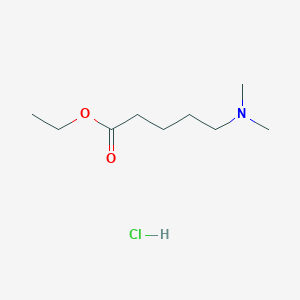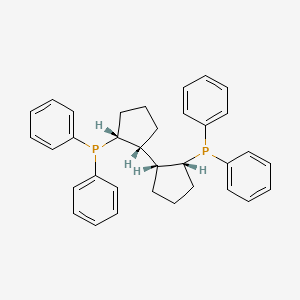
2-Chloro-3,6-bis(4-methoxyphenyl)thiopyranylium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,6-bis(4-methoxyphenyl)thiopyranylium chloride typically involves a multi-step process. One common method includes the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate to form 2,6-bis(4-methoxyphenyl)piperidin-4-one . This intermediate is then subjected to further reactions, including methylation and oximation, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar steps as the laboratory methods, with optimizations for scale, yield, and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3,6-bis(4-methoxyphenyl)thiopyranylium chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .
Aplicaciones Científicas De Investigación
2-Chloro-3,6-bis(4-methoxyphenyl)thiopyranylium chloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action for 2-Chloro-3,6-bis(4-methoxyphenyl)thiopyranylium chloride involves its interaction with molecular targets and pathways. The compound can act as an electrophile, participating in various chemical reactions by accepting electrons from nucleophiles . This property makes it useful in synthetic chemistry and proteomics research .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: These compounds share a similar core structure and are used in antioxidant and antimicrobial research.
4,4′-Methylenebis(3-chloro-2,6-diethylaniline): This compound is used as a chain extender for elastomeric polyurethanes and as a curing agent for epoxies.
Uniqueness
2-Chloro-3,6-bis(4-methoxyphenyl)thiopyranylium chloride is unique due to its specific structural features and its applications in proteomics research. Its ability to participate in various chemical reactions makes it a versatile compound in scientific research .
Propiedades
Fórmula molecular |
C19H16Cl2O2S |
|---|---|
Peso molecular |
379.3 g/mol |
Nombre IUPAC |
2-chloro-3,6-bis(4-methoxyphenyl)thiopyrylium;chloride |
InChI |
InChI=1S/C19H16ClO2S.ClH/c1-21-15-7-3-13(4-8-15)17-11-12-18(23-19(17)20)14-5-9-16(22-2)10-6-14;/h3-12H,1-2H3;1H/q+1;/p-1 |
Clave InChI |
IQBBDAIPENSHFT-UHFFFAOYSA-M |
SMILES canónico |
COC1=CC=C(C=C1)C2=C([S+]=C(C=C2)C3=CC=C(C=C3)OC)Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Amino-5-[3-(1H-1,2,4-triazol-1-yl)phenyl]pyrazole](/img/structure/B13716876.png)
![N-Ethyl-4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13716887.png)

![2-Amino-5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13716894.png)

![7-Boc-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-boronic Acid Pinacol Ester](/img/structure/B13716906.png)




![3-[3-(Diethylamino)propylamino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13716935.png)


